molecular formula C21H21NO3 B2410091 7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 887217-58-5

7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B2410091
CAS RN: 887217-58-5
M. Wt: 335.403
InChI Key: ZOOGQJOPWJIBRC-UHFFFAOYSA-N
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Description

“7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one” is a chemical compound with the molecular formula C21H21NO3 . It has an average mass of 335.396 Da and a monoisotopic mass of 335.152130 Da .

Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of various derivatives of chromen-2-one, demonstrating applications in antimicrobial and antioxidant activities. For instance, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides has been investigated for their potential antimicrobial and antioxidant properties, showing the versatility of chromen-2-one derivatives in biological applications (K. Hatzade et al., 2008).

Anticancer and Antiproliferative Activities

Another significant area of research involves the evaluation of chromen-2-one derivatives for anticancer activities. Studies have synthesized and tested various derivatives for their cytotoxic activities against human cancer cell lines, revealing promising anticancer and antiproliferative potentials. For example, chromene and quinoline conjugates have shown notable anti-proliferative activities against human breast cancer cell lines, indicating the potential therapeutic applications of these compounds (I. Parveen et al., 2017).

Antimicrobial Activity and Molecular Modeling

The antimicrobial activity of chromen-2-one derivatives has also been a focus, with novel compounds synthesized and assessed for their efficacy against various bacterial and fungal strains. These studies contribute to the understanding of the structure-activity relationships and the potential of chromen-2-one derivatives as antimicrobial agents (Devender Mandala et al., 2013).

Intracellular pH Sensing

Chromen-2-one derivatives have been utilized in developing sensitive probes for biological applications, such as tracing intracellular pH changes. This illustrates the compound's utility in bioanalytical chemistry, offering tools for studying cellular processes (Mengqiang Liu et al., 2015).

Antioxidant and Antibacterial Derivatives

The synthesis of novel chromen-2-one derivatives for their potential antibacterial and antioxidant properties highlights the chemical versatility and applicability of these compounds in developing new therapeutic agents. This includes exploring the antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, and assessing antioxidant activities which are crucial for combating oxidative stress (A. Al-ayed, 2011).

properties

IUPAC Name

7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-19-10-9-16-13-17(15-7-3-1-4-8-15)21(24)25-20(16)18(19)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGQJOPWJIBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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